molecular formula C12H21NO4 B6628240 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid

2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid

Cat. No. B6628240
M. Wt: 243.30 g/mol
InChI Key: FGWPTPQNVSQRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, also known as EMP2C, is a compound that has gained attention in the scientific community due to its potential applications in various fields. EMP2C is a pyrrolidine derivative that has a unique chemical structure, and its synthesis method is of great interest to researchers.

Scientific Research Applications

2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has shown promising results as a potential anti-inflammatory agent. In drug discovery, 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been used as a building block for the synthesis of various compounds with potential therapeutic applications. In material science, 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory effects in vitro and in vivo. In vitro studies have shown that 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid reduces inflammation in animal models of acute and chronic inflammation.

Advantages and Limitations for Lab Experiments

2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has also been shown to have low toxicity in animal studies. However, one limitation of 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid. One potential direction is to further investigate its anti-inflammatory effects and explore its potential as a therapeutic agent for inflammatory diseases. Another potential direction is to explore its potential as a building block for the synthesis of novel compounds with potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid and its potential applications in material science.

Synthesis Methods

The synthesis of 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves the reaction of 2-methoxy-2-methylpropanoic acid with ethyl 2-oxo-4-phenylbutyrate in the presence of triethylamine. The resulting product is then treated with pyrrolidine and hydrochloric acid to yield 2-Ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

2-ethyl-1-(2-methoxy-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-12(10(15)16)7-6-8-13(12)9(14)11(2,3)17-4/h5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWPTPQNVSQRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C(=O)C(C)(C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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